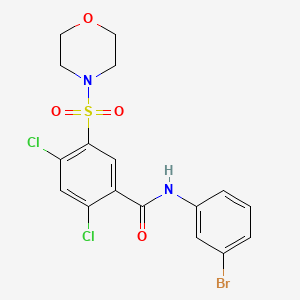![molecular formula C21H20Cl2O6 B6032921 dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate](/img/structure/B6032921.png)
dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate, also known as DDEBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In antimicrobial activity, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate is believed to disrupt the bacterial cell membrane, leading to cell death. In anti-inflammatory effects, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to have various biochemical and physiological effects. In cancer treatment, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to reduce tumor growth and induce apoptosis in cancer cells. In antimicrobial activity, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to have potent activity against various bacterial strains. In anti-inflammatory effects, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent activity in various fields of research. However, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate also has limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well studied.
Orientations Futures
There are several future directions for research on dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate. One direction is to further investigate its mechanism of action in cancer treatment, antimicrobial activity, and anti-inflammatory effects. Another direction is to study its potential side effects and toxicity in animal models. Additionally, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate could be studied for its potential applications in other fields such as neuroprotection and cardiovascular disease.
Méthodes De Synthèse
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate can be synthesized through a multistep synthesis method. The first step involves the reaction of 2,4-dichlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of sodium hydroxide to form the intermediate product. The intermediate product is then reacted with dimethyl malonate in the presence of piperidine to produce dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate. The final product can be purified through recrystallization using a solvent such as ethanol.
Applications De Recherche Scientifique
Dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been studied for its potential therapeutic applications in various fields such as cancer treatment, antimicrobial activity, and anti-inflammatory effects. In cancer treatment, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In antimicrobial activity, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been found to have potent activity against various bacterial strains. In anti-inflammatory effects, dimethyl {4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}malonate has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
dimethyl 2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O6/c1-4-28-19-10-13(9-16(20(24)26-2)21(25)27-3)5-8-18(19)29-12-14-6-7-15(22)11-17(14)23/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRLJWZZOXXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C(=O)OC)C(=O)OC)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)

![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)
![1-(3,5-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6032873.png)
![2-chloro-N'-{3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B6032882.png)
![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6032898.png)
![[6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B6032927.png)
![4-(9-chloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6032928.png)
![2-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6032930.png)
![N-[phenyl(4-pyridinyl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6032934.png)

